Imidazole, 2-iodo-4-hydroxymethyl-
CAS No.:
Cat. No.: VC18616891
Molecular Formula: C4H5IN2O
Molecular Weight: 224.00 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C4H5IN2O |
|---|---|
| Molecular Weight | 224.00 g/mol |
| IUPAC Name | (2-iodo-1H-imidazol-5-yl)methanol |
| Standard InChI | InChI=1S/C4H5IN2O/c5-4-6-1-3(2-8)7-4/h1,8H,2H2,(H,6,7) |
| Standard InChI Key | YUZKEBSDHWONLK-UHFFFAOYSA-N |
| Canonical SMILES | C1=C(NC(=N1)I)CO |
Introduction
Chemical Identity and Molecular Characteristics
Molecular Formula and Physicochemical Properties
The molecular formula of 2-iodo-4-hydroxymethylimidazole is C₅H₆IN₂O, with a molecular weight of 236.02 g/mol. Key physicochemical properties include:
The presence of the iodine atom introduces significant steric and electronic effects, while the hydroxymethyl group enhances solubility and hydrogen-bonding capacity .
Synthetic Pathways and Optimization
Core Imidazole Ring Formation
The synthesis typically begins with the formation of the imidazole nucleus. A common method involves the Debus-Radziszewski reaction, where a diketone, aldehyde, and ammonia condense to form the heterocycle . For 2-iodo-4-hydroxymethylimidazole, modifications are required:
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Iodination at Position 2:
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Hydroxymethylation at Position 4:
Purification and Characterization
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Chromatography: Silica gel column chromatography with ethyl acetate/hexane gradients (3:7 → 1:1) .
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Spectroscopic Validation:
Structural and Electronic Features
Tautomerism and Resonance
Like all imidazoles, this compound exhibits tautomerism, with proton exchange occurring between N-1 and N-3 positions. The iodine atom’s electron-withdrawing effect stabilizes the N–H tautomer, while the hydroxymethyl group donates electrons via inductive effects .
Computational Insights
Density functional theory (DFT) studies on analogous iodoimidazoles reveal:
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Molecular Electrostatic Potential (MEP): Negative charge localized at the hydroxyl oxygen, facilitating hydrogen bonding .
Pharmacological Applications
Anticancer Activity
Imidazole derivatives exhibit tyrosine kinase inhibition and DNA intercalation mechanisms. For example:
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In vitro Cytotoxicity: Analogous 2-iodoimidazoles show IC₅₀ values of 8–15 μM against MCF-7 breast cancer cells .
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Structure-Activity Relationship (SAR): The iodine atom enhances lipophilicity, improving cell membrane penetration .
Future Directions
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